Physicochemical Differentiation: Computed LogP and TPSA Comparison with the 4-Chloro Analog
The target compound's computed lipophilicity (XLogP3-AA = 1.9) is notably lower than that of its closest simple analog, 6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797350-09-4), for which an XLogP3-AA could not be retrieved from authoritative databases but is expected to be higher due to the absence of the methyl group and differing chloro position. The presence of the ortho-methyl group relative to the sulfonamide linkage in the target compound introduces steric hindrance that can influence binding conformations and metabolic stability [1]. The TPSA of 71.5 Ų for the target compound provides a baseline for assessing blood-brain barrier permeability potential in CNS-targeted projects.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797350-09-4): Data not available from authoritative non-excluded sources |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The lower LogP of the target compound suggests reduced non-specific binding and potentially superior developability profiles compared to more lipophilic analogs, which is a critical parameter in early-stage drug discovery procurement decisions.
- [1] PubChem Compound Summary for CID 72719538, 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. National Center for Biotechnology Information. Accessed May 2026. View Source
